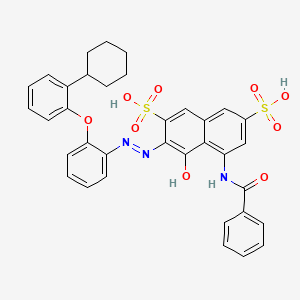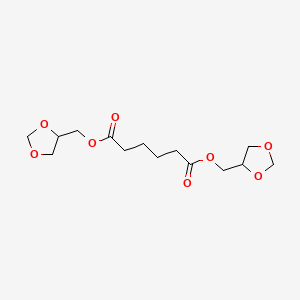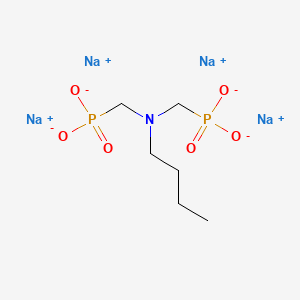
Tetrasodium ((butylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process can be summarized as follows:
Reactants: Butylamine, formaldehyde, phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Butylamine is first reacted with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Controlled Environment: Maintaining optimal temperature and pH levels to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or filtration to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, or iron. The reaction is carried out in an aqueous medium.
Substitution: Common reagents include halides or other nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include metal-bisphosphonate complexes and substituted bisphosphonate derivatives.
Aplicaciones Científicas De Investigación
Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions for activity.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in water treatment processes to prevent scale formation by chelating metal ions.
Mecanismo De Acción
The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This property is particularly useful in preventing scale formation in industrial water systems and in studying enzyme inhibition in biological research.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.
Nitrilotriacetic acid (NTA): Used in similar applications as a chelating agent.
Uniqueness
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is unique due to its bisphosphonate structure, which provides it with strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly effective in applications where strong and stable metal chelation is required.
Propiedades
Número CAS |
94232-82-3 |
|---|---|
Fórmula molecular |
C6H13NNa4O6P2 |
Peso molecular |
349.08 g/mol |
Nombre IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clave InChI |
OUUDQFHHBQUSSY-UHFFFAOYSA-J |
SMILES canónico |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


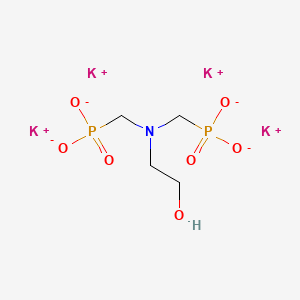
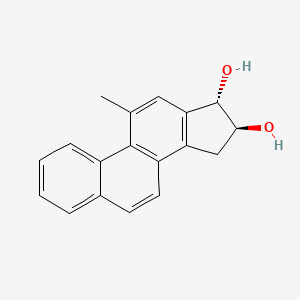
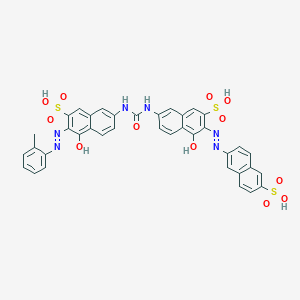
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
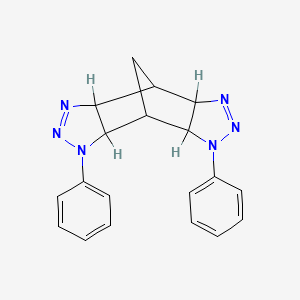
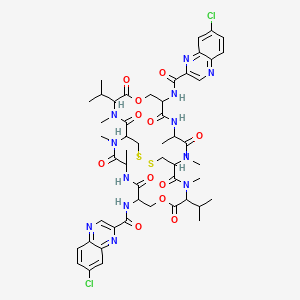
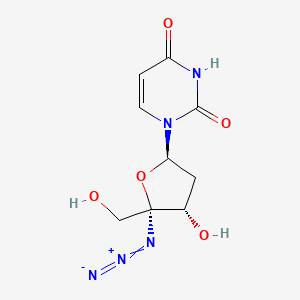
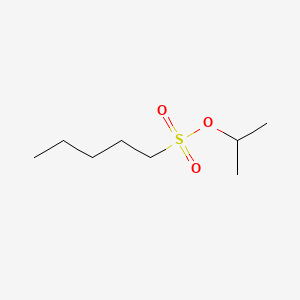
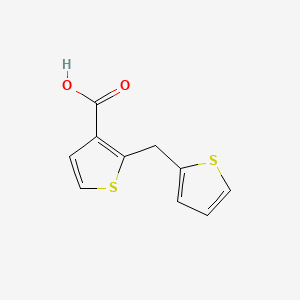
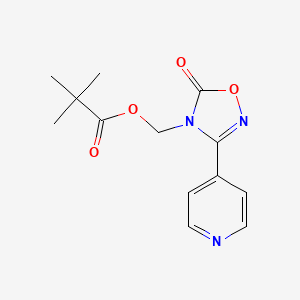
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
